Product packaging for 8-Bromo-2H-chromene-3-carbonitrile(Cat. No.:CAS No. 885270-76-8)

8-Bromo-2H-chromene-3-carbonitrile

Cat. No.: B13676601
CAS No.: 885270-76-8
M. Wt: 236.06 g/mol
InChI Key: LPHYJHGOGPSBMP-UHFFFAOYSA-N
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Description

8-Bromo-2H-chromene-3-carbonitrile (CAS 885270-76-8) is a chemical building block based on the chromene-3-carbonitrile scaffold, a structure of high interest in medicinal chemistry for developing new therapeutic agents. Chromene-3-carbonitrile derivatives are frequently investigated for their diverse biological activities. Recent scientific studies highlight that structural analogs, particularly halogenated chromene and dihydropyrano[3,2-b]chromene derivatives, demonstrate significant cytotoxic effects against cancer cell lines such as MCF-7 breast cancer cells, inducing cell death primarily through apoptosis . Furthermore, the chromene-3-carbonitrile core is a key precursor in synthesizing compounds evaluated for their antimicrobial properties against various pathogenic bacterial and fungal strains . The bromo and chloro substituents on the chromene ring system are often incorporated to modulate the compound's lipophilicity, which can enhance its ability to cross cell membranes and interact with biological targets . This product is intended for research purposes as a synthetic intermediate or a standard in bioactivity studies. FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO B13676601 8-Bromo-2H-chromene-3-carbonitrile CAS No. 885270-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHYJHGOGPSBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701402
Record name 8-Bromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-76-8
Record name 8-Bromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Bromo 2h Chromene 3 Carbonitrile and Analogues

Retrosynthetic Analysis and Strategic Disconnections

The design of an efficient synthesis for 8-Bromo-2H-chromene-3-carbonitrile begins with a logical retrosynthetic analysis. The primary disconnection of the chromene core involves the C-O and C-C bonds of the pyran ring. This leads back to simpler, commercially available, or readily synthesizable precursors.

A key retrosynthetic disconnection of the 2H-chromene-3-carbonitrile scaffold points to a Knoevenagel condensation between a salicylaldehyde (B1680747) derivative and an active methylene (B1212753) compound, such as malononitrile (B47326). For the target molecule, this translates to a reaction between an 8-bromosalicylaldehyde and malononitrile. The 8-bromosalicylaldehyde can be envisioned as arising from the regioselective bromination of a salicylaldehyde precursor or synthesized from a pre-brominated phenolic starting material.

Another strategic disconnection can be made at the C4-aryl bond in related 4-aryl-2-amino-4H-chromene-3-carbonitriles, suggesting a multi-component approach where a salicylaldehyde, an aldehyde, and malononitrile are combined. This highlights the versatility of retrosynthetic analysis in identifying various synthetic pathways to the target chromene framework.

Multi-Component Reaction (MCR) Pathways

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like this compound and its analogues in a single, efficient step. These reactions offer advantages such as high atom economy, reduced waste, and operational simplicity.

The most common MCR approach for the synthesis of 2-amino-4H-chromene-3-carbonitriles involves the one-pot condensation of a salicylaldehyde, an aldehyde or ketone, and malononitrile. For the synthesis of the specific 8-bromo analogue, 3-bromosalicylaldehyde would be a key reactant.

Reactant 1Reactant 2Reactant 3Product Type
SalicylaldehydeAldehyde/KetoneMalononitrile2-Amino-4-substituted-4H-chromene-3-carbonitrile
3-BromosalicylaldehydeAldehydeMalononitrile2-Amino-8-bromo-4-substituted-4H-chromene-3-carbonitrile
SalicylaldehydeMalononitrile-2-Imino-2H-chromene-3-carbonitrile

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods have been developed for the synthesis of chromene-3-carbonitriles. These reactions are often carried out in green solvents like water or ethanol (B145695), or even under solvent-free conditions, minimizing the environmental impact.

One-pot, three-component reactions of salicylaldehydes, malononitrile, and a C-H activated compound can proceed efficiently in water or ethanol at room temperature or with gentle heating, without the need for a catalyst. mdpi.com These methods provide high yields of the desired chromene derivatives and simplify the work-up procedure, as the products often precipitate from the reaction mixture.

Organocatalytic and Lewis Acid/Base Catalyzed Syntheses

A wide array of organocatalysts and Lewis acids/bases have been employed to enhance the efficiency and selectivity of chromene-3-carbonitrile synthesis. These catalysts can activate the substrates and facilitate the key bond-forming steps of the reaction.

Commonly used basic catalysts include piperidine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), which promote the Knoevenagel condensation and subsequent cyclization. Lewis acids, on the other hand, can activate the carbonyl group of the salicylaldehyde, facilitating the initial condensation step. Dual catalyst systems, employing both an acid and a base, have also been shown to be highly effective. nih.gov

CatalystReactantsConditionsYield
PiperidineSalicylaldehyde, MalononitrileEthanol, rtGood to Excellent
DABCOAromatic aldehyde, Dimedone, MalononitrileDioxaneGood
Pyridine-2-carboxylic acidSubstituted aldehydes, Malononitrile, DimedoneWater-Ethanol, refluxUp to 98% frontiersin.org

Microwave and Ultrasound-Assisted Synthesis Protocols

To accelerate reaction times and improve yields, microwave irradiation and ultrasound have been successfully applied to the synthesis of chromene-3-carbonitriles. These non-conventional energy sources can significantly enhance the rate of reaction, often leading to cleaner products and simpler purification procedures.

Microwave-assisted MCRs of salicylaldehydes, active methylene compounds, and other components have been reported to produce 2-amino-4H-chromene derivatives in a matter of minutes, compared to several hours required for conventional heating methods. researchgate.netsciforum.net Similarly, ultrasound-assisted synthesis has been shown to be an efficient and eco-friendly alternative, promoting the reaction through acoustic cavitation. researchgate.net One study demonstrated that the reaction of salicylic (B10762653) aldehydes and malononitrile under ultrasound activation without a catalyst can lead to the formation of 2-iminochromene dimers in high yield and shorter reaction times. researchgate.net

Targeted Halogenation Strategies at the C-8 Position of Chromene Scaffolds

The introduction of a bromine atom at the C-8 position of the chromene scaffold can be achieved through two primary strategies: by using a pre-brominated starting material or by direct halogenation of a pre-formed chromene ring.

The more common approach involves the use of a brominated salicylaldehyde, such as 3-bromosalicylaldehyde or 5-bromosalicylaldehyde (B98134), in a condensation reaction with an active methylene compound. This ensures the bromine atom is incorporated at the desired position from the outset.

Direct and regioselective halogenation of the chromene ring, particularly at the electron-rich C-8 position, presents a greater challenge due to the potential for multiple side reactions. However, methods for the regioselective halogenation of related heterocyclic systems have been developed. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst can facilitate the selective bromination of aromatic rings. While specific protocols for the direct C-8 bromination of 2H-chromene-3-carbonitrile are not widely reported, the principles of electrophilic aromatic substitution suggest that under carefully controlled conditions, this transformation could be achieved.

Stereoselective Synthesis Considerations in Chromene Carbonitrile Formation

The synthesis of enantiomerically pure chromene-3-carbonitrile derivatives is of significant interest, particularly for their potential applications in medicinal chemistry. When a prochiral aldehyde is used in a multi-component reaction to form a 4-substituted-2-amino-4H-chromene-3-carbonitrile, a new stereocenter is created at the C-4 position.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these compounds. Chiral Brønsted acids, Lewis bases, and bifunctional catalysts have been successfully employed to control the stereochemical outcome of the reaction. For example, chiral thiourea (B124793) and squaramide catalysts have been shown to be effective in promoting the asymmetric Michael addition of nucleophiles to in situ generated Knoevenagel adducts, leading to the formation of enantioenriched 2-amino-4H-chromene-3-carbonitriles. nih.gov

Similarly, palladium-catalyzed enantioselective 6-endo-trig cyclization reactions have been developed for the synthesis of 2-aryl-2H-chromenes with high yields and enantioselectivities. rsc.orgnorthwestern.edu These methods often rely on the use of chiral phosphoramidite (B1245037) ligands to induce asymmetry. The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

Catalyst TypeChiral Ligand/Catalyst ExampleProduct TypeEnantiomeric Excess (ee)
OrganocatalystChiral Thiourea2-Amino-4-aryl-4H-chromene-3-carbonitrileUp to 90%
OrganocatalystChiral Squaramide2-Amino-4-aryl-4H-chromene-3-carbonitrileGood to Excellent
Transition MetalPalladium with Chiral Phosphoramidite2-Aryl-2H-chromeneHigh

Solvent Systems and Reaction Condition Optimization

The efficiency, selectivity, and environmental impact of synthesizing this compound and its analogues are critically dependent on the optimization of reaction conditions, with the solvent system playing a pivotal role. Research into the synthesis of the 2H-chromene scaffold has explored a wide array of solvents, catalysts, and energy inputs to maximize yields and minimize reaction times.

The synthesis of 3-cyano-2H-chromenes is often achieved through the annulative condensation of salicylaldehydes with acrylonitrile. organic-chemistry.org The choice of catalyst and solvent in this Knoevenagel-type condensation significantly influences the reaction's success. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be a more efficient mediator for this transformation than 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to higher yields, even on a large scale. organic-chemistry.org

Similarly, multicomponent reactions are a common strategy for building the chromene framework. The optimization of these reactions involves screening various parameters. In the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, a systematic study of catalysts, their concentrations, temperature, and solvents like water and ethanol was conducted to identify the most effective conditions. nih.gov This highlights a general principle in chromene synthesis: the interplay between the solvent and catalyst is crucial for achieving high efficiency. nih.gov

Research Findings on Solvent and Catalyst Effects

The nature of the solvent can dramatically alter the yield of chromene synthesis. Studies on Knoevenagel condensation for producing related compounds have demonstrated that polar protic solvents like ethanol often provide excellent yields. researchgate.net The use of ionic liquids as solvents has also been investigated, revealing that their hydrogen bond basicity is a dominant factor in determining the reaction rate. rsc.org In some cases, solvent-free conditions, sometimes facilitated by microwave or ultrasound irradiation, offer a greener and more expeditious alternative. sigmaaldrich.comnih.gov

Ultrasound activation has been employed as a non-classical energy source to promote these reactions. For example, the reaction of salicylic aldehydes and malononitrile under ultrasound and catalyst-free conditions can lead to various 2-imino-2H-chromene-3-carbonitrile derivatives, with the solvent type (such as isopropanol, ethanol, THF, or dioxane) influencing the specific outcome. semanticscholar.orgresearchgate.net

The following tables summarize key findings from various studies on the optimization of reaction conditions for the synthesis of 2H-chromene-3-carbonitrile and its close analogues.

Table 1: Effect of Different Solvents on the Synthesis of 2H-Chromene Analogues

This table illustrates how the choice of solvent impacts the yield in the Knoevenagel condensation reaction for synthesizing chromene derivatives.

ReactantsCatalystSolventYield (%)Reference
Aromatic Aldehyde, Active Methylene CompoundHybrid NanocompositeEthanol97 researchgate.net
Aromatic Aldehyde, Active Methylene CompoundHybrid NanocompositeWater66 researchgate.net
4-(dimethylamino)benzaldehyde, Ethyl cyanoacetate-Ionic LiquidsVariable rsc.org
Salicylic Aldehyde, MalononitrileNone (Ultrasound)IPA, EtOH, THF, DioxaneVariable semanticscholar.orgresearchgate.net

Table 2: Comparison of Catalysts for the Synthesis of 2H-Chromene-3-carbonitriles

This table compares the effectiveness of different catalysts in the synthesis of 3-cyano-2H-chromenes from salicylaldehydes and acrylonitrile.

CatalystBase/Solvent SystemSubstrateProduct YieldReference
DMAPRefluxSalicylaldehydes, AcrylonitrileHigh organic-chemistry.org
DABCORefluxSalicylaldehydes, AcrylonitrileModerate-High organic-chemistry.org
Pyridine-2-carboxylic acidWater:EtOH (1:1), RefluxSubstituted Aldehydes, Malononitrile, DimedoneUp to 98% nih.gov
L-prolineToluene, 90 °CAryl Aldehydes, Dimedone, 4-hydroxy-2H-chromene-2-thioneGood rsc.org

Table 3: Influence of Reaction Conditions on the Synthesis of Substituted 2H-Chromenes

This table demonstrates the effect of varying conditions such as temperature and energy source on the synthesis of substituted 2H-chromenes.

Synthetic MethodCatalyst/ConditionsKey FindingReference
Asymmetric Tandem Oxa-Michael-Henry ReactionChiral Thiourea-based Catalyst / 0 °C vs. ~20 °CLowering temperature improves optical purity but can decrease the chemical yield. researchgate.net
Lipase-Catalyzed Synthesis of Substituted 2H-chromenesImmobilized Porcine Pancreas Lipase (PPL) / 65 °CAn optimal temperature of 65°C was identified for excellent catalytic performance. nih.gov
One-pot Oxa-Michael-Henry-dehydrationDBU / Minimal SolventEffective synthesis of 2-glyco-3-nitro-2H-chromenes. nih.gov
Reaction of Salicylic Aldehydes and MalononitrileUltrasound / Catalyst-freeUltrasound activation can promote the reaction, yielding dimers in a short time. semanticscholar.orgresearchgate.net

Chemical Reactivity and Mechanistic Transformations of 8 Bromo 2h Chromene 3 Carbonitrile

Reactivity of the Bromine Moiety

The bromine atom at the 8-position of the chromene scaffold serves as a versatile handle for introducing molecular complexity, primarily through reactions that form new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of 8-Bromo-2H-chromene-3-carbonitrile is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. thermofisher.commdpi.commdpi-res.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples employing this compound are not extensively detailed in the reviewed literature, the reactivity of similar bromo-aromatic systems suggests its viability in these transformations. tcichemicals.comscispace.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle begins with the oxidative addition of the aryl bromide to the palladium(0) center. wikipedia.org Subsequently, the alkene coordinates to and inserts into the palladium-carbon bond, followed by a β-hydride elimination step that releases the final product and a palladium-hydride species. libretexts.org A base is used to regenerate the active palladium(0) catalyst. wikipedia.org This reaction offers a powerful method for extending the carbon framework of the chromene system.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which reacts the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orglibretexts.org The mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org This method has been successfully applied to various bromo-substituted heterocyclic systems to create arylalkynes and conjugated enynes. nih.govscirp.org

Buchwald-Hartwig Amination: This reaction is a key method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product. wikipedia.org The choice of phosphine ligand is crucial for the reaction's efficiency and scope. nih.gov

Below is a representative table of conditions for these cross-coupling reactions, based on general procedures for aryl bromides.

Reaction Coupling Partner Catalyst System (Typical) Base Solvent
SuzukiArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, DiisopropylamineTHF, DMF
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃/Ligand (e.g., BINAP, XPhos)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Nucleophilic Substitution Pathways

While aryl halides are generally resistant to classical nucleophilic aromatic substitution (SNAr) due to the high energy of the intermediate Meisenheimer complex, such reactions can be facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the nitrile group provides some electron-withdrawing character, but its influence at the 8-position is limited. Therefore, forcing conditions, such as high temperatures and highly nucleophilic reagents, would likely be required to achieve direct substitution of the bromine atom.

Reductive Transformations

The bromine atom can be removed through reductive dehalogenation. This transformation can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or through metal-hydride reagents. Another approach is a radical-mediated reductive atom-transfer reaction, which can offer mild conditions for the selective removal of the halogen.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles. nih.gov

Hydrolysis and Amidation Reactions

Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds in two stages. Partial hydrolysis yields a primary amide (8-Bromo-2H-chromene-3-carboxamide). This transformation can be stopped at the amide stage under carefully controlled conditions. Upon further heating or with stronger acidic/basic conditions, the amide is fully hydrolyzed to the corresponding carboxylic acid (8-Bromo-2H-chromene-3-carboxylic acid).

Transformation Product Typical Reagents
Partial Hydrolysis8-Bromo-2H-chromene-3-carboxamideH₂SO₄ (conc.), H₂O₂/NaOH
Full Hydrolysis8-Bromo-2H-chromene-3-carboxylic acidaq. HCl (reflux), aq. NaOH (reflux)

Reduction and Imine Formation

The nitrile group can be reduced to a primary amine ( (8-Bromo-2H-chromen-3-yl)methanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with Raney Nickel or a rhodium catalyst).

Partial reduction to an imine is also possible. Reaction with a milder hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup, can hydrolyze the intermediate imine to form an aldehyde (8-Bromo-2H-chromene-3-carbaldehyde).

Transformation Product Typical Reagents
Full Reduction(8-Bromo-2H-chromen-3-yl)methanamineLiAlH₄ in THF; H₂/Raney Ni
Partial Reduction/Hydrolysis8-Bromo-2H-chromene-3-carbaldehyde1. DIBAL-H in Toluene, -78 °C; 2. H₂O

Cycloaddition Reactions (e.g., [2+3] and [4+2])

The electron-deficient C3-C4 double bond in this compound, conjugated with the nitrile group, makes it a potential dienophile in [4+2] cycloaddition reactions and a dipolarophile in [2+3] cycloaddition reactions.

While specific examples of cycloaddition reactions involving this compound are not extensively documented, the reactivity of analogous 2H-chromene systems provides insight into its potential transformations. For instance, 3-nitro-2H-chromenes have been shown to participate in [3+2] cycloaddition reactions with azomethine ylides. mdpi.com This suggests that this compound could react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form various five-membered heterocyclic rings fused to the chromene core.

The general scheme for a [2+3] cycloaddition with a generic 1,3-dipole is depicted below:

Table 1: Plausible [2+3] Cycloaddition Reactions of this compound

1,3-Dipole Reagents Product Type
Azide (R-N₃) Heat or catalyst Triazoline-fused chromene
Nitrile Oxide (R-CNO) Base Isoxazoline-fused chromene

In [4+2] cycloaddition reactions, the C3-C4 double bond can act as a dienophile with various dienes. The stereochemistry of the resulting adducts would be dictated by the frontier molecular orbital interactions between the diene and the dienophile. The electron-withdrawing nature of the nitrile group is expected to enhance the dienophilic character of the double bond.

Transformations of the 2H-Chromene Ring System

Electrophilic Aromatic Substitution on the Chromene Core

The benzene (B151609) ring of the this compound core is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atom, the ether oxygen of the pyran ring, and to a lesser extent, the vinyl group. organicchemistrytutor.comchemistrytalk.orgwikipedia.org

The ether oxygen is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The bromine atom is a deactivating but ortho, para-directing group. The positions ortho and para to the ether oxygen are C5 and C7. The position ortho to the bromine is C7. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. Steric hindrance from the adjacent pyran ring might influence the relative rates of substitution at these positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Electrophile Expected Major Product(s)
Nitration NO₂⁺ 8-Bromo-5-nitro-2H-chromene-3-carbonitrile and 8-Bromo-7-nitro-2H-chromene-3-carbonitrile
Halogenation Br⁺, Cl⁺ 5,8-Dibromo-2H-chromene-3-carbonitrile or 8-Bromo-5-chloro-2H-chromene-3-carbonitrile

Ring Modification and Rearrangement Reactions

The 2H-chromene ring system can undergo various modification and rearrangement reactions under specific conditions. While there is a lack of specific studies on this compound, related chromene derivatives have been shown to undergo transformations such as ring-opening, ring-contraction, and other skeletal rearrangements, often promoted by acid, base, or photochemical stimuli. For instance, the formation of 2H- and 4H-chromene rings can be achieved through intramolecular Rauhut–Currier reactions, indicating the potential for ring interconversions under catalytic conditions. nih.govacs.org

Derivatization Strategies for Complex Molecular Architectures

Functionalization at the Bromine Site for Extended Conjugation

The bromine atom at the C8 position serves as a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are instrumental in creating extended π-conjugated systems, which are of interest in materials science and medicinal chemistry.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a C-C bond. rsc.orgnih.gov

Heck Coupling: Reaction with alkenes (R-CH=CH₂) under palladium catalysis to introduce a vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) using a palladium and copper co-catalyst system to form a C-C triple bond.

Stille Coupling: Reaction with organostannanes (R-SnR'₃) in the presence of a palladium catalyst. rsc.org

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) under palladium catalysis to form a C-N bond.

Table 3: Potential Cross-Coupling Reactions at the C8-Bromine Site

Reaction Coupling Partner Catalyst System Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 8-Aryl-2H-chromene-3-carbonitrile
Heck Styrene Pd(OAc)₂, PPh₃, Et₃N 8-Styryl-2H-chromene-3-carbonitrile
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 8-(Phenylethynyl)-2H-chromene-3-carbonitrile
Stille Tributyl(vinyl)tin Pd(PPh₃)₄ 8-Vinyl-2H-chromene-3-carbonitrile

Modifications and Diversification of the Nitrile Group

The nitrile group at the C3 position is a key functional group that can be transformed into a variety of other functionalities, significantly diversifying the molecular scaffold. researchgate.netbohrium.comnih.gov

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Partial hydrolysis can yield the corresponding amide. libretexts.org

Reduction: Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can afford a primary amine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after acidic workup. libretexts.org

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like sodium azide to form tetrazoles. researchgate.net

Research on related 2-imino-2H-chromene-3-carbonitrile derivatives has shown that the nitrile group can be involved in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. mdpi.comresearchgate.net For example, reaction with malononitrile (B47326) can lead to the formation of chromeno[3,4-c]pyridine derivatives.

Table 4: Representative Transformations of the Nitrile Group

Reaction Reagents Functional Group Transformation
Hydrolysis H₂SO₄, H₂O, heat Nitrile to Carboxylic acid
Partial Hydrolysis H₂O₂, NaOH Nitrile to Amide
Reduction 1. LiAlH₄, 2. H₂O Nitrile to Primary amine
Grignard Addition 1. PhMgBr, 2. H₃O⁺ Nitrile to Phenyl ketone

Regioselective Annulation and Fusion Reactions of this compound

The unique structural arrangement of this compound, featuring a reactive nitrile group, a strategically positioned bromine atom on the aromatic ring, and an activated double bond within the pyran ring, makes it a versatile precursor for the synthesis of complex fused heterocyclic systems. Regioselective annulation and fusion reactions involving this scaffold are of significant interest for the development of novel polycyclic compounds with potential applications in medicinal chemistry and materials science. These transformations can be strategically designed to occur at different reactive sites of the molecule, leading to a diverse array of fused chromene derivatives.

Research into the reactivity of analogous bromo-substituted 2-imino-2H-chromene-3-carbonitriles has provided valuable insights into the potential annulation pathways for the 8-bromo isomer. These reactions often proceed through the initial formation of the chromene core, followed by subsequent cyclization and fusion events.

One significant pathway involves the reaction of the precursor, 3-bromosalicylaldehyde, with active methylene (B1212753) compounds like malononitrile, which, upon cyclization, would yield the target this compound skeleton. This scaffold can then undergo further transformations. For instance, the nitrile group is a key functional handle for building fused nitrogen-containing heterocyclic rings.

A notable example of a regioselective fusion reaction is the synthesis of chromeno[3,4-c]pyridine derivatives. This transformation can be initiated from the reaction of a substituted salicylaldehyde (B1680747) and malononitrile. The resulting 2-amino-4H-chromene derivative can undergo further reaction and intramolecular cyclization, where the amino and cyano groups participate in the formation of a new fused pyridine (B92270) ring. In the case of this compound, this would lead to the formation of a brominated chromeno[3,4-c]pyridine system. The reaction mechanism involves an initial Michael addition of a malononitrile dimer, followed by an intramolecular cyclization and subsequent isomerization.

Another important regioselective annulation approach involves the reaction with binucleophiles, such as hydrazine hydrate. The reaction of 2-imino-2H-chromene-3-carbonitriles with hydrazine has been shown to produce chromeno[4,3-c]pyrazole derivatives. In this process, the imino and cyano groups of the chromene scaffold react with the two amino groups of hydrazine to regioselectively form a fused pyrazole ring. The reaction typically proceeds via a one-pot, three-component reaction of a salicylaldehyde, malononitrile, and hydrazine hydrate, or through a stepwise process involving the pre-synthesis of the 2-imino-2H-chromene-3-carbonitrile.

The presence of the bromine atom at the 8-position also opens up possibilities for palladium-catalyzed annulation reactions. Although specific examples starting from this compound are not extensively documented, palladium-catalyzed C-H activation and annulation are well-established methods for constructing polycyclic aromatic hydrocarbons. The bromo substituent can serve as a handle for various cross-coupling reactions, which could be followed by an intramolecular cyclization to form a fused ring.

The following table summarizes representative regioselective annulation and fusion reactions based on analogous chromene-3-carbonitrile systems, which can be extrapolated to this compound.

Starting Material AnalogueReagents/ConditionsFused ProductReaction Type
6-Bromo-2-imino-2H-chromene-3-carbonitrileMalononitrile dimer9-Bromo-2-(4-amino-1-cyano-5-imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrileAnnulation/Fusion
6-Bromo-2-imino-2H-chromene-3-carbonitrileHydrazine hydrate, Isopropyl alcohol, 40°C8-Bromo-1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamineAnnulation/Fusion

These examples underscore the synthetic utility of the 2H-chromene-3-carbonitrile scaffold in constructing complex, fused heterocyclic systems through regioselective annulation and fusion reactions. The strategic placement of the bromo and cyano groups on the this compound molecule provides multiple avenues for the development of novel polycyclic structures.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full NMR analysis of 8-Bromo-2H-chromene-3-carbonitrile would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments to establish the connectivity of all atoms within the molecule.

Advanced 1D NMR (¹H, ¹³C) for Structural Connectivity

¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the aromatic ring and the dihydropyran ring. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the ether linkage. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), and the coupling constants (J values) would help to determine the relative positions of the protons on the chromene skeleton.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp², sp³) and their electronic environment. For instance, the carbon of the nitrile group (C≡N) would appear in a characteristic downfield region. The carbons of the aromatic ring would show distinct signals influenced by the bromine substituent, and the sp³-hybridized carbons of the dihydropyran ring would be found in the upfield region of the spectrum.

A hypothetical data table for the 1D NMR analysis is presented below to illustrate the type of information that would be gathered.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
C2δ (ppm), multiplicity, J (Hz)δ (ppm)
C3-δ (ppm)
C4δ (ppm), multiplicity, J (Hz)δ (ppm)
C4a-δ (ppm)
C5δ (ppm), multiplicity, J (Hz)δ (ppm)
C6δ (ppm), multiplicity, J (Hz)δ (ppm)
C7δ (ppm), multiplicity, J (Hz)δ (ppm)
C8-δ (ppm)
C8a-δ (ppm)
CN-δ (ppm)

Note: This table is for illustrative purposes only as experimental data is not available.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the aromatic and dihydropyran rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning the signals of protonated carbons.

Vibrational Spectroscopy Methodologies (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, intense absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically found in the region of 2260-2220 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage.

Raman Spectroscopy: While complementary to IR, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum.

A table of expected characteristic vibrational frequencies is provided below.

Functional Group Expected Vibrational Mode Hypothetical Frequency (cm⁻¹)
C≡NStretching2240
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=C (aromatic)Stretching1600-1450
C-O-CAsymmetric Stretching1250-1050
C-BrStretching680-515

Note: This table is for illustrative purposes only as experimental data is not available.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would provide further structural confirmation, as the molecule would break apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS)

For an unambiguous determination of the elemental composition, high-resolution mass spectrometry (HRMS) would be employed. HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four decimal places). This allows for the calculation of a precise molecular formula, which can be compared to the theoretical formula of this compound (C₁₀H₆BrNO) to confirm its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic chromene system. The position of the maximum absorbance (λ_max) would be characteristic of the conjugated system and would be influenced by the substituents on the chromene ring.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a crystal structure for this compound itself is not publicly available, analysis of closely related brominated chromene derivatives provides significant insight into the structural characteristics that can be anticipated. For instance, the crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde reveals a nearly planar molecule, a common feature in fused ring systems. nih.gov In this analogue, the largest deviation from the mean plane of the non-hydrogen atoms is minimal. nih.gov The solid-state packing of such molecules is often governed by a combination of intermolecular forces, including C–H···O hydrogen bonds and face-to-face π–π stacking interactions between the pyran rings of adjacent chromene units. nih.gov

Furthermore, studies on other derivatives, such as 8-bromo-3-(1H-pyrazole-1-carbonyl)-2H-chromen-2-one , have successfully elucidated their crystal structures, providing detailed crystallographic data. researchgate.net These analyses confirm the positions of the bromine atom and other substituents on the chromene scaffold, reinforcing the utility of X-ray diffraction for unambiguous structural assignment. researchgate.net The data obtained from such studies are critical for computational modeling and understanding structure-activity relationships.

A summary of crystallographic data for a related brominated chromene is presented below.

Crystal Data
Compound 8-bromo-4-oxo-4H-chromene-3-carbaldehyde nih.gov
Molecular Formula C₁₀H₅BrO₃ nih.gov
Molecular Weight ( g/mol ) 253.05 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Unit Cell Dimensions a = 27.908(14) Åb = 3.854(3) Åc = 19.145(10) Å nih.gov
α = 90°β = 123.75(4)°γ = 90° nih.gov
Volume (ų) 1712.1(18) nih.gov
Z (molecules per unit cell) 8 nih.gov
Temperature (K) 100 nih.gov
Radiation Mo Kα nih.gov
Intermolecular Interactions C–H···O hydrogen bonds, π–π stacking, halogen bonding nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental to the purification and analysis of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of chromene derivatives and for quantitative analysis. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov The components are detected as they elute from the column, most commonly by a UV detector set at a wavelength where the chromene core exhibits strong absorbance. sielc.com While a specific HPLC method for this compound is not detailed in the literature, methods for analogous compounds provide a solid starting point for method development. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the target compound by its mass-to-charge ratio (m/z) and for identifying any impurities. nih.govmdpi.com In LC-MS analysis of chromenes and related heterocyclic compounds, electrospray ionization (ESI) is a common ionization technique, capable of producing protonated molecules [M+H]⁺ that are then analyzed by the mass spectrometer. nih.govmdpi.com

For preparative purposes, flash column chromatography on silica (B1680970) gel is frequently employed to isolate the desired product from a reaction mixture. researchgate.net The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , a rapid and convenient method to assess the composition of fractions collected during chromatography. researchgate.net

A summary of typical chromatographic conditions used for the analysis and purification of related compounds is provided below.

Chromatographic MethodStationary PhaseMobile Phase System (Typical)Detection MethodApplication
HPLC Reversed-phase C18Acetonitrile/Water gradient with 0.1% Formic Acid nih.govsielc.comUV Detector (e.g., at 220 nm) sielc.comPurity assessment, Quantitative analysis
LC-MS Reversed-phase C18Acetonitrile/Water gradient with 0.1% Formic Acid nih.govmdpi.comMass Spectrometer (e.g., ESI-MS) mdpi.comIdentification, Impurity profiling
Flash Chromatography Silica GelHexane/Ethyl Acetate or Chloroform/Methanol gradients researchgate.netresearchgate.net---Preparative isolation and purification
TLC Silica GelHexane/Ethyl Acetate or Chloroform/Methanol researchgate.netUV light visualizationReaction monitoring, Fraction analysis

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of 8-Bromo-2H-chromene-3-carbonitrile. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, FMO analysis reveals the distribution of electron density. The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas. This distribution dictates how the molecule will interact with other chemical species. The energy of these orbitals and the HOMO-LUMO gap are critical parameters in predicting the molecule's behavior in chemical reactions.

Table 1: Calculated FMO Parameters for this compound

ParameterValue (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-Difference between ELUMO and EHOMO

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like the nitrogen of the nitrile group and the oxygen of the chromene ring. Conversely, regions of positive electrostatic potential (colored blue) denote electron-deficient areas, which are prone to nucleophilic attack. These are typically located around hydrogen atoms. The bromine atom introduces a region of specific electrostatic potential that influences the molecule's interaction profile.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is performed to identify the most stable three-dimensional arrangement of its atoms. The flexibility of the 2H-chromene ring is a key aspect of this analysis. Computational methods can predict the potential energy surface of the molecule, revealing low-energy conformers that are likely to be present under experimental conditions.

Prediction of Chemical Reactivity and Reaction Pathways

Table 2: Global Reactivity Descriptors (Illustrative)

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Global Electrophilicity (ω)χ²/2ηQuantifies the electrophilic nature of a molecule.

Furthermore, computational models can be used to explore potential reaction pathways. By calculating the transition state energies for proposed reaction mechanisms, it is possible to predict the most favorable pathway and understand the factors that control the reaction's outcome. This is particularly useful for studying the synthesis of derivatives or the metabolic fate of the compound.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are highly valuable. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to obtain predicted NMR spectra that often show good correlation with experimental results, aiding in the assignment of signals to specific atoms within the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be simulated. These calculations predict the vibrational frequencies and intensities corresponding to different functional groups and vibrational modes within the molecule, such as the C≡N stretch of the nitrile group or the C-Br stretch.

In Silico Approaches for Molecular Recognition and Interaction Profiling

To investigate the potential biological activity of this compound, in silico methods like molecular docking are employed. Molecular docking simulations predict the preferred orientation of the molecule when it binds to a specific biological target, such as a protein or enzyme.

These simulations calculate a binding score, which estimates the binding affinity between the small molecule (ligand) and the target protein. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, that stabilize the ligand-protein complex. This information is crucial for understanding the molecule's mechanism of action and for designing more potent and selective analogs in drug discovery efforts.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of the bromo substituent, typically amenable to metal-catalyzed cross-coupling reactions, and the cyano group, which can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles, underpins the utility of 8-Bromo-2H-chromene-3-carbonitrile as a versatile synthetic building block. This dual functionality allows for sequential or one-pot modifications, providing access to a broad chemical space.

The 2H-chromene unit itself is a privileged scaffold found in numerous natural products and pharmacologically active compounds, further enhancing the value of its derivatives in synthetic campaigns. researchgate.netpsu.edu The synthesis of the basic chromene skeleton can be achieved through various methods, including tandem reactions of salicylic (B10762653) aldehydes with α,β-unsaturated compounds, often employing catalysts to promote cyclization. psu.edu

The structure of this compound is primed for the construction of more complex, fused heterocyclic systems. The nitrile group, in particular, is a key functional group for annulation reactions. For instance, studies on related 2-imino-2H-chromene-3-carbonitriles, which can be derived from salicylaldehydes and malononitrile (B47326), demonstrate their ability to undergo transformations to form fused chromeno[3,4-c]pyridine systems. researchgate.net These reactions often proceed through the attack of a nucleophile on the nitrile carbon, followed by intramolecular cyclization. researchgate.net

Research on the reactions of 5-bromosalicylaldehyde (B98134) with malononitrile has led to the formation of various 2-imino-2H-chromene-3-carbonitrile derivatives, which serve as intermediates for novel fused heterocycles like 2-(4-amino-9-bromo-1-cyano-5-imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles. researchgate.net This highlights a general strategy where the bromo-chromene-carbonitrile framework can be elaborated into polycyclic structures. The synthesis of such fused systems is of great interest due to their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov The general field of synthesizing fused heterocycles is extensive, with established methods for creating rings fused to a parent heterocycle. nih.govgoogle.com

The 2H-chromene core is a structural motif present in a variety of natural products. researchgate.net The synthesis of natural products and their analogues is a driving force in organic chemistry, aiming to access biologically active molecules and explore structure-activity relationships (SAR). nih.govoapen.org this compound serves as an excellent starting point for creating analogues of these natural products.

Synthetic strategies such as biology-oriented synthesis (BIOS) and diverted-total synthesis (DTS) focus on creating libraries of compounds based on privileged scaffolds like the chromene ring system. nih.gov The bromo group at the C-8 position can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, mimicking the diversity seen in nature or creating novel substitution patterns. The nitrile group can be converted to an amine or carboxylic acid, providing another point for diversification. This dual reactivity allows chemists to systematically modify the chromene scaffold and explore the chemical space around a natural product pharmacophore. nih.gov

Potential in Functional Materials Development

The electronic properties of the chromene ring, combined with the electron-withdrawing nature of the nitrile group and the influence of the bromo substituent, suggest that this compound could be a valuable component in the design of functional organic materials.

Nonlinear optical (NLO) materials are crucial for modern technologies like optical switching and data storage. youtube.comyoutube.com Organic molecules with a π-conjugated framework, particularly those with donor-acceptor character, often exhibit significant NLO properties. nih.govnih.gov

Computational studies on other chromene derivatives have shown their potential as NLO materials. nih.govrsc.org For example, a theoretical study on coumarin-based pyrano-chromene derivatives using Density Functional Theory (DFT) revealed that these molecules possess notable NLO properties, characterized by their polarizability and hyperpolarizability values. nih.govrsc.org The key to these properties is often a low HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). nih.gov Given that this compound contains an electron-donating ether oxygen within the pyran ring and an electron-withdrawing nitrile group, it possesses the fundamental characteristics of a push-pull system. The bromine atom would further modulate the electronic properties. This suggests that the compound could exhibit a significant NLO response, making it a candidate for investigation in organic electronic components.

Applications in Ligand Design and Catalysis Research

The design of effective ligands is central to the advancement of coordination chemistry and catalysis. The structure of this compound offers multiple potential coordination sites for metal ions. The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a a σ-donor to a metal center.

Furthermore, the bromo-substituent on the aromatic ring could participate in oxidative addition reactions with low-valent transition metals, such as palladium(0) or nickel(0). This process is a fundamental step in many catalytic cross-coupling cycles. A molecule that can act as both a ligand through one part of its structure (the nitrile) and a substrate through another (the C-Br bond) could be used to design novel catalytic transformations or to synthesize unique organometallic complexes. While specific research into the use of this compound as a ligand is not prominent, the synthesis of chromenes is often achieved through palladium catalysis, indicating a clear interaction between this class of heterocycles and transition metals. acs.org The development of catalysts for the synthesis of related 2-amino-4H-chromene-3-carbonitriles is also an active area of research, underscoring the importance of catalysis in accessing these scaffolds. nih.gov

Emerging Research Directions and Methodological Challenges

Innovations in Sustainable and Scalable Synthesis Protocols

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. For the synthesis of chromene derivatives like 8-Bromo-2H-chromene-3-carbonitrile, research has shifted away from traditional methods that often require harsh conditions and stoichiometric reagents. The focus is now on catalytic, multicomponent reactions that adhere to the principles of green chemistry. nih.govresearchgate.net

Innovations in this area include the use of novel catalysts that are reusable, non-toxic, and highly efficient. psu.edu For instance, nano-powdered natural clinoptilolite (CP) zeolite has been employed as a green, heterogeneous catalyst in aqueous media for synthesizing 2-amino-4H-chromene derivatives. psu.edu Similarly, magnetic nanocomposites, such as Eggshell/Fe3O4, offer a biodegradable and easily recoverable catalytic system for the green synthesis of 2-amino-3-cyano-4H-chromenes. ajgreenchem.com These methods provide significant advantages, including simple workup procedures, high product yields, and minimized waste generation. ajgreenchem.com

The use of alternative energy sources like microwave irradiation and ultrasonication also represents a significant advance. researchgate.netresearchgate.net Microwave-assisted synthesis, sometimes in the presence of ionic liquids, can dramatically reduce reaction times and improve yields. researchgate.net Dual-frequency ultrasonication has been successfully applied to the one-pot synthesis of related 2-oxo-2H-chromene-3-carbonitriles, demonstrating a straightforward, high-yielding approach under mild conditions. researchgate.net These techniques not only enhance reaction efficiency but also align with the growing demand for scalable and sustainable industrial processes. nih.gov A study utilizing pyridine-2-carboxylic acid as a rapid catalyst in a water-ethanol mixture achieved high atom economy and a low E-factor, underscoring the green credentials of the process. nih.gov

Table 1: Comparison of Sustainable Synthesis Methodologies for Chromene Derivatives

Catalytic System Energy Source Solvent Key Advantages Reference
Pyridine-2-carboxylic acid Conventional Heating Water-EtOH High atom economy, catalyst recyclability, short reaction times. nih.gov
Eggshell/Fe3O4 Nanocomposite Conventional Heating Not specified Green, biodegradable, easy magnetic recovery, reusable. ajgreenchem.com
Nanozeolite Clinoptilolite Conventional Heating Water Environmentally friendly, reusable, high yields. psu.edu
None (Catalyst-free) Ultrasound Various Reduced reaction time, high yields, avoids catalyst contamination. semanticscholar.orgsciforum.net
Ionic Liquid Microwave Ionic Liquid Rapid reaction, high efficiency. researchgate.net
Not specified Dual-Frequency Ultrasound Not specified High yields, mild conditions, one-pot synthesis. researchgate.net

Exploration of Unconventional Reactivity Modes and Domino Processes

The reaction between salicylaldehydes (such as 5-bromosalicylaldehyde (B98134), a precursor to the title compound) and malononitrile (B47326) is a classic route to chromene derivatives. However, recent research has revealed that this reaction is far more complex than a simple condensation, often proceeding through intricate domino or cascade sequences. sciforum.netnih.govnih.govbeilstein-journals.org These processes, where multiple bonds are formed in a single synthetic operation without isolating intermediates, are highly desirable for their efficiency and complexity-generating power. nih.gov

Investigations have shown that depending on the reaction conditions (solvent, catalyst, stoichiometry, and reaction time), a variety of products can be formed from the same starting materials. semanticscholar.orgresearchgate.net For example, the reaction can lead to the expected 2-imino-2H-chromene-3-carbonitrile, but also to dimers like 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile. semanticscholar.orgsciforum.net The formation of these dimers and other complex heterocyclic systems, such as chromeno[3,4-c]pyridines, occurs through a sequence of reactions that can include Knoevenagel condensation, Michael addition, retro-Michael reaction, intramolecular cyclization, and oxidation. semanticscholar.orgsciforum.netnih.gov

The retro-Michael reaction, where a molecule of malononitrile is eliminated from an intermediate, is a key unconventional step. semanticscholar.orgsciforum.net The liberated malononitrile can then attack the nitrile carbon of another chromene molecule, initiating a cascade that leads to fused pyridine (B92270) rings. semanticscholar.orgsciforum.net Understanding and controlling these domino pathways is a significant challenge but offers a powerful strategy for accessing novel and structurally diverse chromene-based scaffolds from simple precursors. The regioselectivity of these reactions often depends on the substituents present on the chromone (B188151) or chromene core. nih.govbeilstein-journals.org

Development of Advanced Predictive Computational Models for Structure-Reactivity Relationships

As the library of chromene derivatives expands, computational chemistry is becoming an indispensable tool for predicting their properties and guiding synthetic efforts. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are particularly valuable for understanding how specific structural features influence biological activity. researchgate.net For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. researchgate.net

These models correlate the biological activity of compounds with their 3D properties, such as steric, electrostatic, and hydrophobic fields. researchgate.net The resulting contour maps provide a visual guide for drug design, indicating regions where modifications to the molecule would likely enhance or diminish its activity. researchgate.net For example, a model might suggest that a bulky substituent is favored in one region (steric field), while an electron-withdrawing group is preferred in another (electrostatic field). researchgate.net

For this compound, developing such models could predict its reactivity in the domino processes discussed earlier or forecast its potential as a ligand for biological targets. For instance, QSAR models have been used to describe the vasodilation activity of related benzofuran (B130515) hybrids, highlighting the importance of specific substituents. mdpi.com By building a training set of related bromo-chromenes with known properties, a predictive model could be generated to screen virtual compounds, thereby prioritizing the synthesis of candidates with the highest probability of success and accelerating the discovery process. Techniques like Topomer CoMFA can further enhance the statistical significance and predictive power of these models. researchgate.net

Table 2: Overview of Predictive Computational Modeling Techniques

Modeling Technique Key Parameters Analyzed Primary Goal
CoMFA (Comparative Molecular Field Analysis) Steric and Electrostatic Fields To correlate the 3D shape and electronic properties of molecules with their biological activity.
CoMSIA (Comparative Molecular Similarity Indices Analysis) Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields To provide a more detailed and interpretable 3D-QSAR map by adding more physicochemical descriptors.
2D-QSAR Topological, electronic, and physicochemical descriptors To build a statistical model correlating structural descriptors with activity without requiring 3D alignment.
Topomer CoMFA Fragment-based steric and electrostatic fields To generate rapid and predictive 3D-QSAR models based on the 3D structures of ligand fragments.

Integration into Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex, functional materials from molecular building blocks. This compound possesses several structural features that make it an attractive candidate for use in crystal engineering and self-assembly.

The key features include:

The Bromine Atom: It can act as a halogen bond donor, a highly directional interaction with electron-rich atoms (like oxygen or nitrogen) that is increasingly used to control crystal packing.

The Nitrile Group: The nitrogen atom is a potent hydrogen bond acceptor, capable of forming strong interactions with suitable donor groups. The linear geometry of the cyano group also imparts specific directional preferences.

The Aromatic Ring and π-System: The benzene (B151609) ring and the adjacent dihydropyran ring create an extended π-surface, which can participate in π-π stacking interactions, another crucial force in organizing molecules in the solid state.

The Ether Oxygen: The oxygen atom within the chromene ring is another potential hydrogen bond acceptor site.

The interplay of these competing and cooperating non-covalent interactions (halogen bonds, hydrogen bonds, π-π stacking) could be harnessed to guide the self-assembly of this compound into predictable supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. While specific studies on the supramolecular assembly of this exact compound are not yet prominent, the principles derived from related bromo-coumarin structures, where crystal structures are determined and analyzed, provide a strong foundation for future exploration. researchgate.net Manipulating these interactions could lead to the design of new materials with tailored optical, electronic, or porous properties.

Q & A

Q. What are the most reliable synthetic routes for preparing 8-Bromo-2H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and phenolic derivatives. A green chemistry approach using water as a solvent has been demonstrated for analogous chromene carbonitriles, achieving high yields (85–95%) under reflux conditions. Key parameters include pH control (e.g., NaOH catalysis), temperature (80–100°C), and stoichiometric ratios of reactants. Purification typically involves recrystallization from ethanol/toluene mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • IR Spectroscopy : Look for nitrile (C≡N) stretching at ~2190–2203 cm⁻¹ and hydroxyl (O–H) bands at ~3328–3500 cm⁻¹ if substituents include phenolic groups.
  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.5–8.5 ppm. Methoxy or allyl substituents (e.g., δ 3.8–5.3 ppm) require integration for confirmation.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., ~250–300 Da for brominated chromenes) .

Q. What safety protocols are recommended for handling brominated chromene derivatives?

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards.
  • Avoid exposure to moisture to prevent decomposition.
  • Store at 0–6°C in airtight containers. Analytical methods like HPLC (>97% purity) and GC-MS are recommended for quality control .

Advanced Research Questions

Q. How can SHELX software be applied to resolve the crystal structure of this compound derivatives?

SHELXL (for refinement) and SHELXD (for phase determination) are critical for X-ray crystallography. Key steps include:

  • Data collection on a Bruker APEXII diffractometer with graphite-monochromated Mo-Kα radiation.
  • Absorption correction using SADABS.
  • Refinement of triclinic (P1) or monoclinic systems with anisotropic displacement parameters.
  • Validation of hydrogen bonding (e.g., C–H···O/N interactions) using Mercury software .

Q. What strategies address contradictions in melting points or spectral data between synthesized batches and literature values?

  • Recrystallization Solvent Variation : Test ethanol, toluene, or mixed solvents to isolate polymorphs.
  • Dynamic NMR : Resolve rotational isomers or tautomers causing split signals.
  • SC-XRD : Confirm molecular packing and hydrogen-bonding networks to rule out structural deviations. For example, discrepancies in melting points (e.g., 192–196°C vs. literature 222–224°C) may arise from solvent inclusion .

Q. How do substituents (e.g., bromo, cyano) influence the pharmacological activity of chromene carbonitriles?

  • Bromine : Enhances lipophilicity and bioavailability; acts as a hydrogen-bond acceptor in enzyme binding.
  • Cyano Group : Stabilizes charge-transfer interactions in anti-cancer targets (e.g., topoisomerase inhibition).
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like EGFR or COX-2. Validate with in vitro assays (e.g., MTT for cytotoxicity) .

Q. What role do non-covalent interactions (e.g., π-π stacking, halogen bonding) play in the solid-state stability of this compound?

X-ray studies of analogs reveal:

  • Halogen Bonding : Br···O/N interactions (3.2–3.5 Å) stabilize crystal packing.
  • π-π Stacking : Offset aromatic rings (interplanar distance ~3.6 Å) contribute to lattice energy.
  • Hydrogen Bonds : O–H···N≡C interactions (2.7–2.9 Å) are critical for supramolecular assembly .

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